Vincantril

Description

Contextualization within Vinca (B1221190) Alkaloid Chemistry

Vinca alkaloids constitute a significant class of nitrogenous bases, traditionally derived from the Catharanthus roseus G. Don plant, commonly known as the pink periwinkle. These compounds are widely recognized for their diverse biological activities, most notably their potent anticancer properties, which stem from their ability to interfere with microtubule assembly and cell division. Prominent examples of naturally occurring or semisynthetic Vinca alkaloids include vinblastine (B1199706) and vincristine, which possess complex dimeric chemical structures composed of indole (B1671886) and dihydroindole nuclei.

Vincantril, while sharing the "vinca alkaloid" designation, is distinct in that it is a synthetic member of the vincamine (B1683053) type natural products. wikidata.orgzellbio.euebi.ac.ukwikipedia.orgnih.govfishersci.ca This classification places it within a group of compounds structurally related to vincamine, an indole alkaloid found in Vinca minor, which is known for its vasodilatory properties and effects on cerebral blood flow. wikipedia.orgmims.com The academic investigation of this compound thus extends the scope of Vinca alkaloid research beyond natural product isolation to include the synthesis and study of novel analogues.

Research Significance as a Synthetic Vincamine-Type Agent

The research significance of this compound primarily lies in its characterization as a synthetic vincamine-type agent with antianoxia properties. wikipedia.orgwikidata.orgzellbio.euebi.ac.ukwikipedia.orgnih.govfishersci.ca Its synthesis demonstrates advanced methodologies in organic chemistry, particularly in the construction of complex alkaloid-like structures. One notable synthetic pathway for this compound involves a cross-metathesis-based approach. wikidata.orgzellbio.euebi.ac.ukwikipedia.org

This synthesis utilizes catalytic Sn(OTf)2-induced cyclization of linear, aryl-containing allylic N,O-acetals. wikidata.orgzellbio.euebi.ac.ukfishersci.ca This process yields vinyl-substituted tetrahydroisoquinolines and tetrahydro-1H-β-carbolines, which serve as key building blocks. wikidata.orgzellbio.euebi.ac.uk The α-vinyl moiety present in these intermediates is then strategically employed in subsequent transformations, including a wikidata.orgguidetopharmacology.org sigmatropic rearrangement, ring-closing metathesis, and the aforementioned cross-metathesis, ultimately leading to the formation of this compound. wikidata.orgzellbio.euebi.ac.ukwikipedia.org

The detailed findings from these synthetic studies contribute to the understanding of complex heterocyclic compound formation and offer potential routes for the creation of other pharmacologically relevant indole derivatives.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

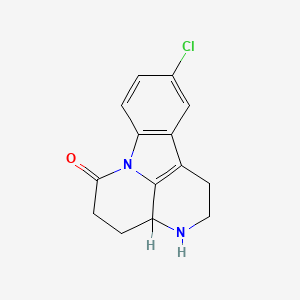

| Molecular Formula | C14H13ClN2O | guidetopharmacology.org |

| Molecular Weight | 260.72 g/mol | mims.com |

| IUPAC Name | 10-chloro-1,2,3,3a,4,5-hexahydro-6H-indolo[3,2,1-de] wikipedia.orgnaphthyridin-6-one | wikipedia.org |

| Classification | Vinca alkaloid, Synthetic Vincamine-type agent, Antianoxia agent | wikipedia.orgwikidata.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65285-58-7 |

|---|---|

Molecular Formula |

C14H13ClN2O |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

12-chloro-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one |

InChI |

InChI=1S/C14H13ClN2O/c15-8-1-3-12-10(7-8)9-5-6-16-11-2-4-13(18)17(12)14(9)11/h1,3,7,11,16H,2,4-6H2 |

InChI Key |

KJRKCWPQTXNNOM-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N2C3=C(C=C(C=C3)Cl)C4=C2C1NCC4 |

Canonical SMILES |

C1CC(=O)N2C3=C(C=C(C=C3)Cl)C4=C2C1NCC4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Vincantril

Advanced Chemical Transformations Utilized in Vincantril Synthesis

Functionalization of Indole (B1671886) and β-Carboline Systems

The synthesis of this compound inherently involves the strategic functionalization of its core indole and β-carboline components. Rather than post-synthesis modification of the final this compound molecule, functional groups are incorporated into the precursor molecules, which are then assembled to form the target compound.

The indole system, derived from a tryptamine (B22526) precursor, is functionalized on the nitrogen atom with a p-nitrobenzenesulfonyl (nosyl) group. This serves as a protecting group and an activating group for subsequent transformations. The β-carboline system is not directly functionalized with various substituents in the documented synthetic routes; instead, its formation and substitution pattern are a direct consequence of the cyclization of the functionalized tryptamine precursor. The key functionalization on the β-carboline ring system, as it pertains to the synthesis of this compound, is the introduction of an α-vinyl group during the cyclization step. This vinyl moiety is a critical handle for the final ring-closing metathesis that completes the pentacyclic structure of this compound.

Synthesis of Precursor Molecules and Intermediates

The construction of this compound relies on the careful preparation of key molecular building blocks. These precursors are designed to contain the necessary functional groups and stereochemistry to facilitate the formation of the complex, multi-ring system of the final product.

A crucial precursor in the synthesis of this compound is a functionalized tryptamine derivative. The synthesis begins with tryptamine, which is then protected on the indole nitrogen. A common protecting group used in this context is the p-nitrobenzenesulfonyl (nosyl) group, which is introduced by reacting tryptamine with p-nitrobenzenesulfonyl chloride. This nosylated tryptamine derivative is then further modified to introduce the necessary side chain for the subsequent cyclization reaction. This often involves a palladium-catalyzed amidation with a suitable allene (B1206475) derivative, such as benzyloxyallene, to yield an N,O-acetal. This acetal (B89532) is the direct precursor for the key cyclization step.

The central transformation in the synthesis of the this compound skeleton is the construction of a substituted tetrahydro-1H-β-carboline ring system. This is achieved through a catalytic N-sulfonyliminium ion-mediated cyclization. The N,O-acetal precursor, derived from the functionalized tryptamine, is treated with a catalytic amount of a Lewis acid, such as tin(II) triflate (Sn(OTf)₂). This generates a vinylogous N-acyliminium ion which undergoes a regioselective cyclization to form the tetrahydro-β-carboline ring. A key feature of this reaction is the concomitant formation of an α-vinyl substituent on the newly formed ring, which is essential for the subsequent steps of the synthesis.

Table 1: Key Intermediates in this compound Synthesis

| Intermediate | Structure | Synthetic Step |

|---|---|---|

| Nosylated Tryptamine | Indole-Ns-C₂H₄-NH₂ | Protection of tryptamine with p-nitrobenzenesulfonyl chloride |

| N,O-Acetal | Indole-Ns-C₂H₄-N(CH₂OCH₂Ph)-CH=CH₂ | Pd-catalyzed amidation of nosylated tryptamine with benzyloxyallene |

One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency

Following the formation of the α-vinyl-substituted tetrahydro-β-carboline, the synthesis culminates in a ring-closing metathesis (RCM) reaction. This step utilizes the strategically introduced vinyl group and another terminal olefin within the molecule to construct the final condensed ring of the this compound structure. While not strictly a one-pot reaction from the initial starting materials, the sequence of a catalytic cyclization followed by a metathesis reaction represents an efficient strategy for the assembly of this complex alkaloid framework.

Table 2: Catalysts and Reagents in Key Synthetic Steps

| Reaction Step | Catalyst/Reagent | Function |

|---|---|---|

| N-protection | p-Nitrobenzenesulfonyl chloride | Introduction of the nosyl protecting group |

| Amidation | Palladium catalyst | Formation of the N,O-acetal precursor |

| Cyclization | Tin(II) triflate (Sn(OTf)₂) | Lewis acid catalyst for the N-sulfonyliminium ion-mediated cyclization |

Molecular Mechanisms of Action and Cellular Pathways

Investigation of Anti-Hypoxic Properties at the Molecular Level

Vincantril is identified as a Vinca (B1221190) alkaloid compound possessing anti-hypoxic properties wikipedia.orgwikipedia.org. It is further characterized as an antianoxia agent nih.gov. While the precise molecular mechanisms underlying this compound's anti-hypoxic effects are not explicitly detailed in the current scope of information, its designation indicates a capacity to counteract conditions of oxygen deficiency at a biological level.

Engagement with Cellular Microtubule Dynamics and Cell Cycle Progression (Inferred from Vinca Alkaloid Class)

Vinca alkaloids, as a class, are known for their cell cycle–specific cytotoxic effects, primarily by inhibiting the division of cancer cells wikidata.org. Their mechanism of action involves interaction with tubulin, which is crucial for the formation of microtubules—essential components for cellular division wikidata.org. This interaction leads to the prevention of microtubule polymerization and subsequent disruption of the cell's cytoskeleton wikidata.orgwikipedia.org.

Interaction with Tubulin Polymerization

Vinca alkaloids bind directly to tubulin, the protein subunits that constitute microtubules wikidata.orgwikipedia.orgmims.com. This binding inhibits the polymerization of tubulin, thereby preventing the assembly of microtubules wikidata.orgwikipedia.orgmims.comwikidata.org. The binding occurs at specific receptor sites on tubulin, which are distinct from the binding sites of other microtubule-targeting agents like taxanes or colchicine (B1669291) wikidata.org. At higher concentrations, Vinca alkaloids can cause the depolymerization of existing microtubules and the destruction of mitotic spindles. Conversely, at lower concentrations, they can subtly impede mitosis and induce apoptosis wikipedia.org.

Modulation of Mitotic Spindle Formation

The cytotoxic effects of Vinca alkaloids are largely attributed to their interference with microtubule function, particularly those forming the mitotic spindles wikidata.orgmims.com. This disruption of the mitotic spindle apparatus is critical, as it is indispensable for the proper segregation of chromosomes during cell division mims.com. The consequence of this interference is a halt in the metaphase stage of the cell cycle mims.commims.com.

Impact on G2/M Phase Transition

A hallmark of Vinca alkaloid activity is the induction of cell cycle arrest, predominantly in the G2/M phase wikipedia.orgmims.comwikidata.orgfishersci.cawikidoc.orgontosight.aisciensage.info. This G2/M arrest is considered a key event in their mechanism of action wikipedia.org. Cells exposed to Vinca alkaloids are unable to complete mitosis successfully, which triggers the activation of cell cycle checkpoints mims.com. This prolonged mitotic arrest is a prerequisite for the subsequent induction of apoptosis fishersci.ca.

Table 1: Examples of G2/M Arrest Induced by Vinca Alkaloids in Cancer Cell Lines

| Vinca Alkaloid | Concentration | Cell Line | Percentage of Cells in G2/M Phase | Reference |

| BM6 | 100 nM | MDA-MB-468 | 66.79% | wikipedia.org |

| Vinorelbine (NVB) | 10 nM | MDA-MB-468 | 50.09% | wikipedia.org |

| Vinblastine (B1199706) | 6 nM (10X IC50) | P388-S | 77.2% (after 8h) | ontosight.ai |

| Vinorelbine | 10 nM (10X IC50) | P388-S | Data not specified, compared to others | ontosight.ai |

| Vinflunine | 110 nM (10X IC50) | P388-S | 80.6% (after 8h) | ontosight.ai |

| Vinblastine | 10X IC50 | P388-N.63 | 47.9% (after 8h) | ontosight.ai |

| Vinflunine | 10X IC50 | P388-N.63 | 41.6% (after 8h) | ontosight.ai |

| Vinblastine | 10X IC50 | P388-N2.5 | 49.7% (after 8h) | ontosight.ai |

| Vinflunine | 10X IC50 | P388-N2.5 | 65.6% (after 8h) | ontosight.ai |

Signaling Pathway Perturbations (Inferred from Vinca Alkaloid Class)

Induction of Tumor Suppressor Gene p53

Exposure of cells to Vinca alkaloids has been shown to induce the tumor suppressor protein p53 wikidata.orgwikidoc.orgfishersci.co.uk. This induction of p53 can lead to cell cycle arrest wikidoc.orgfishersci.co.ukguidechem.com. The activation of p53 is capable of influencing cellular sensitivity to Vinca alkaloids; for instance, the induction of wild-type p53 by DNA-damaging agents has been observed to increase sensitivity to vinblastine guidechem.com. Furthermore, p53 induction is often accompanied by the activation of cyclin-dependent kinase inhibitor 1A (p21) wikidata.orgwikidoc.orgfishersci.co.uk. The accumulation of p53 and the subsequent cell cycle arrest can inhibit the phosphorylation of Bcl-2 family members, thereby modulating downstream apoptosis signaling pathways wikidoc.orgfishersci.co.uk.

Inactivation of Apoptosis Inhibitors (e.g., Bcl2)

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis and the elimination of damaged or unwanted cells. The B-cell lymphoma 2 (BCL2) protein family is a critical regulator of the intrinsic apoptotic pathway, controlling the release of cytochrome c from mitochondria. nih.govyoutube.com Anti-apoptotic members, such as BCL2, MCL1, and BCL-XL, maintain cell survival by binding to and neutralizing pro-apoptotic BCL2 family proteins. nih.govyoutube.com The overexpression of anti-apoptotic BCL2 proteins is a common mechanism by which cancer cells evade apoptosis, contributing to uncontrolled proliferation and resistance to therapy. youtube.comnih.gov As a vinca alkaloid, this compound is known to induce apoptotic cell death through its anti-microtubule activity. youtube.comnih.gov However, specific detailed research findings demonstrating this compound's direct inactivation of Bcl2 or other apoptosis inhibitors are not explicitly detailed in the available information.

Putative Molecular Targets and Binding Interactions

This compound has been identified with several putative molecular targets, indicating potential areas of its pharmacological activity. These targets suggest a broad range of cellular pathways that this compound might influence. targetmol.cntargetmol.com

Kinase Modulation (e.g., JAK, ROCK, PKC, GSK-3, Casein Kinase, Stemness kinase)

Kinases are enzymes that catalyze the transfer of phosphate (B84403) groups, playing central roles in signal transduction. Modulation of kinase activity is a common strategy in drug development.

JAK (Janus Kinase): JAKs are non-receptor tyrosine kinases involved in the JAK-STAT signaling pathway, which regulates various cellular processes, including immune response, hematopoiesis, and cell growth. JAK is listed as a putative target for this compound. targetmol.cntargetmol.com

ROCK (Rho-associated protein kinase): ROCKs are serine/threonine kinases that are downstream effectors of Rho GTPases, regulating cytoskeletal dynamics, cell migration, and contraction. researchgate.net ROCK inhibitors have been explored for their potential in overcoming cancer chemoresistance by downregulating survivin expression. nih.gov Notably, this compound has been described as a "potent rho-kinase inhibitor" and a vasodilator. onelook.com This suggests a direct modulatory effect on ROCK activity. ROCK is also listed as a putative target. targetmol.cntargetmol.com

PKC (Protein Kinase C): As mentioned previously, PKC is a family of serine/threonine kinases. PKC is listed as a putative target for this compound. targetmol.cntargetmol.com

GSK-3 (Glycogen Synthase Kinase 3): GSK-3 is a serine/threonine protein kinase involved in numerous cellular processes, including metabolism, gene transcription, and cell fate. youtube.com GSK-3 inhibitors have shown promise as anticancer agents by suppressing tumor growth and inducing differentiation. nih.govnih.gov GSK-3 is listed as a putative target for this compound. targetmol.cn

Casein Kinase and Stemness kinase: These kinases are also listed among the putative targets for this compound. targetmol.cn Casein kinases are a family of serine/threonine-selective protein kinases involved in various cellular functions, including cell growth, differentiation, and metabolism. "Stemness kinases" refer to kinases that play a role in maintaining the self-renewal and pluripotency of stem cells or cancer stem cells.

Protease Interactions (e.g., DUB, Gamma-secretase)

Proteases are enzymes that catalyze the hydrolysis of peptide bonds, playing crucial roles in protein turnover, signaling, and various disease processes.

DUB (Deubiquitinase): Deubiquitinases are enzymes that remove ubiquitin modifications from proteins, thereby regulating protein stability, localization, and activity. DUBs are listed as putative targets for this compound. targetmol.cntargetmol.com

Gamma-secretase: Gamma-secretase is a multi-protein complex with protease activity, notably involved in the intramembrane cleavage of amyloid precursor protein (APP) and Notch receptors. Gamma-secretase inhibitors have been developed for various therapeutic applications. Gamma-secretase is listed as a putative target for this compound. targetmol.cntargetmol.com

Receptor Binding Studies (e.g., Oxytocin (B344502) Receptor)

Receptor binding studies investigate the interaction of a compound with specific cellular receptors, which can mediate a wide range of physiological responses.

Oxytocin Receptor: The oxytocin receptor is a G protein-coupled receptor that binds oxytocin, a neuropeptide involved in social bonding, reproduction, and other physiological functions. The oxytocin receptor is listed as a putative target for this compound. targetmol.cntargetmol.com

Molecular Recognition of Binding Sites

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 76957260 |

Putative Molecular Targets of this compound

| Target Category | Specific Targets (Examples) |

| Protein Kinases | JAK, ROCK, PKC, GSK-3, Casein Kinase, Stemness kinase |

| Proteases | DUB, Gamma-secretase |

| Receptors | Oxytocin Receptor |

Structure Activity Relationship Sar and Rational Molecular Design

Elucidation of Pharmacophoric Features for Biological Activity

Pharmacophoric features represent the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), negative ionizable (NI) groups, positive ionizable (PI) groups, hydrophobic (H) regions, and aromatic (AR) rings. researchgate.net The identification of these features is crucial for understanding how a compound binds to its target and for guiding the design of new, more potent, and selective agents. For Vincantril, as an antianoxia agent, its pharmacophoric features would ideally be elucidated through studies involving its interaction with the biological targets responsible for its observed activity. However, specific details regarding this compound's pharmacophoric features have not been explicitly reported in the provided literature.

Design and Synthesis of this compound Analogues and Derivatives for SAR Studies

The design and synthesis of analogues and derivatives are central to SAR studies. This process involves systematically modifying the chemical structure of a lead compound, such as this compound, to explore how these alterations affect its biological activity. oncodesign-services.com Common modifications can include:

Substituent variations: Changing the type, size, or electronic properties of groups attached to the core structure.

Scaffold hopping: Replacing parts of the core structure with different chemical moieties while retaining key pharmacophoric features.

Conformational restriction/flexibility: Introducing or removing structural elements that limit or enhance molecular flexibility.

Conformational Requirements for Molecular Target Engagement

Conformational analysis is a critical aspect of medicinal chemistry, focusing on the three-dimensional shapes molecules can adopt and how these shapes influence biological activity and target interactions. fiveable.meijpsr.com For a compound to effectively engage with its molecular target, it must adopt a specific conformation that allows for optimal fit and interaction within the binding site. leidenuniv.nlmdpi.comfiveable.meijpsr.comresearchgate.net This involves understanding the molecule's preferred low-energy conformations and how these might change upon binding to a receptor or enzyme. Techniques such as computational conformational analysis and spectroscopic methods can provide insights into these requirements. leidenuniv.nlmdpi.comfiveable.meresearchgate.net For this compound, the specific conformational requirements for its antianoxia activity and molecular target engagement have not been explicitly detailed in the provided literature.

Impact of Structural Modifications on Mechanistic Profile

Changes in binding affinity: Increased or decreased strength of interaction with the target.

Modulation of selectivity: Altered preference for one target over others.

Shifts in mechanism of action: For instance, changing from an agonist to an antagonist, or affecting different pathways.

Impact on ADME properties: Absorption, distribution, metabolism, and excretion can be influenced by structural changes, which indirectly affect the mechanistic profile in vivo.

While this compound is known as an antianoxia agent, specific research findings detailing how particular structural modifications to this compound influence its precise mechanistic profile (e.g., specific enzyme inhibition, receptor modulation, or cellular pathway activation) are not provided in the retrieved information.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time youtube.comarxiv.org. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide dynamic insights into molecular behavior, including conformational changes, flexibility, and interactions with other molecules youtube.commdpi.com. This approach is particularly valuable for understanding the dynamic properties of biomolecules and their complexes youtube.com.

Conformational sampling and flexibility analysis using MD simulations are crucial for understanding the intrinsic dynamic nature of a molecule like Vincantril. These simulations explore the various three-dimensional shapes (conformations) a molecule can adopt and how easily it transitions between them. Such analyses are vital because a molecule's biological activity is often dependent on its specific conformation when interacting with a target.

For a compound like this compound, MD simulations would typically involve setting up the molecule in a solvent environment (e.g., water) and simulating its movements over a period (nanoseconds to microseconds). Key metrics derived from these simulations include:

Root Mean Square Fluctuation (RMSF): Quantifies the flexibility of individual atoms or residues within the molecule, highlighting regions that are more dynamic.

An illustrative example of data that might be generated from such a study for this compound is shown below, demonstrating hypothetical RMSD and RMSF values over a simulation trajectory.

Table 1: Illustrative Conformational Stability and Flexibility Metrics for this compound (Hypothetical Data)

| Metric | Value (Mean ± SD) | Interpretation |

| RMSD (Å) | 1.8 ± 0.3 | Indicates moderate conformational stability with minor deviations. |

| RMSF (Å) - Ring System | 0.5 - 1.2 | Suggests rigidity in the core indolo-naphthyridine scaffold. |

| RMSF (Å) - Side Chains | 1.5 - 2.5 | Implies greater flexibility in peripheral groups, potentially influencing binding. |

MD simulations are extensively used to investigate the dynamic process of ligand-protein binding, providing insights into how a small molecule like this compound interacts with its biological target at an atomic level mdpi.comnih.govnih.gov. This goes beyond static docking poses by capturing the induced fit, conformational adjustments, and water-mediated interactions that occur during binding.

Simulations would typically involve placing this compound in the binding site of a target protein (if one were identified) and observing their interactions over time. Key aspects studied include:

Binding Pathway: How the ligand approaches and enters the binding site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic contacts, and electrostatic interactions.

Binding Free Energy (MM/PBSA or MM/GBSA): Calculation of the energetic favorability of the binding process, providing a quantitative measure of binding strength mdpi.comnih.gov.

An illustrative example of binding interaction data for this compound with a hypothetical protein target is presented below.

Table 2: Illustrative Key Interactions and Binding Free Energy for this compound-Protein Complex (Hypothetical Data)

| Interaction Type | Involved Residues (Protein) | Involved Atoms (this compound) | Binding Free Energy (ΔGbind, kcal/mol) |

| Hydrogen Bond | Ser123, Thr205 | N16, O18 | |

| Hydrophobic Contact | Leu50, Ile98, Val150 | Aromatic rings, Alkyl chains | -35.2 ± 2.1 |

| Pi-Pi Stacking | Phe80 | Indole (B1671886) ring | |

| Salt Bridge | Lys75 | Cl15 |

The simulation of mechanosensitive protein interactions using MD is a specialized application that explores how proteins respond to mechanical forces and how these responses influence their interactions with ligands nih.gov. While specific data for this compound in this context is not available, such studies would involve applying external forces to a protein-Vincantril complex within the simulation environment. This could reveal how mechanical stress might alter the binding affinity or the conformational landscape of the complex. For instance, if this compound were hypothesized to interact with a mechanosensitive channel, MD simulations could elucidate how membrane tension or cytoskeletal forces might modulate this compound's access to or efficacy at its binding site. This field often involves advanced simulation techniques like steered molecular dynamics (SMD) to pull or push on specific parts of the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity digitellinc.comyoutube.com. By establishing mathematical relationships, QSAR models enable the prediction of the activity of new, untested compounds and provide insights into the structural features critical for activity youtube.comresearchgate.net.

The development of predictive QSAR models for this compound, or its analogs, would involve a dataset of compounds with known biological activities. These activities could be, for example, antianoxia efficacy, binding affinity to a specific target, or inhibition of an enzyme. The process typically includes:

Data Collection: Gathering a diverse set of compounds with measured biological activities.

Descriptor Calculation: Computing numerical representations of the chemical structures (molecular descriptors), such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and structural features youtube.com.

Model Building: Employing statistical or machine learning techniques (e.g., multiple linear regression, partial least squares, artificial neural networks) to build a mathematical model that relates the descriptors to the biological activity digitellinc.comnih.gov.

Model Validation: Rigorously testing the model's robustness and predictive power using internal (e.g., cross-validation) and external validation sets researchgate.net.

An illustrative example of QSAR model statistics for predicting a hypothetical biological activity of this compound analogs is shown below.

Table 3: Illustrative QSAR Model Performance Metrics (Hypothetical Data)

| Metric | Training Set Value | Test Set Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 0.78 | Explains 85% of variance in training, 78% in test; good fit and predictability. |

| Q² (Cross-validation R²) | 0.79 | N/A | Indicates good internal predictability. |

| RMSE (Root Mean Squared Error) | 0.25 | 0.30 | Low error between predicted and observed activities. |

Feature selection and descriptor analysis are critical steps in QSAR modeling to identify the most relevant structural and physicochemical properties that drive biological activity digitellinc.com. This process helps in simplifying the model, improving its interpretability, and reducing the risk of overfitting.

Common approaches include:

Statistical Methods: Such as correlation analysis, stepwise regression, or genetic algorithms to select a subset of descriptors that are highly correlated with activity but minimally correlated with each other.

Descriptor Interpretation: Analyzing the chosen descriptors to understand the underlying chemical principles governing the observed biological activity. For instance, a high correlation with logP might suggest the importance of lipophilicity for membrane permeability or binding to a hydrophobic pocket.

For this compound, descriptor analysis would reveal which specific molecular features (e.g., presence of the chlorine atom, specific ring system features, molecular shape, or electronic distribution) are most influential in its antianoxia effect or other potential biological activities.

Table 4: Illustrative Key Descriptors and Their Impact on Activity (Hypothetical Data)

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Physicochemical | Positive | Increased lipophilicity enhances activity, possibly due to better membrane penetration. |

| Molecular Weight | Physicochemical | Negative | Smaller molecular weight is favorable for activity. |

| H-bond Acceptors | Electronic | Negative | Fewer hydrogen bond acceptors are preferred. |

| Aromatic Rings Count | Structural | Positive | Presence of aromatic rings is crucial for activity. |

| Polar Surface Area | Electronic | Negative | Lower polar surface area contributes to higher activity. |

In Silico Docking and Ligand-Target Interaction Prediction

In silico docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or target protein) to form a stable complex. europeanreview.org This technique is fundamental in drug discovery for identifying potential binding sites and discovering or engineering new molecules that can bind to a known site. mdpi.com Molecular docking aims to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that occur between the ligand and the target. europeanreview.orgwikipedia.org

The process typically involves preparing the protein structure and the ligand, defining a search space (grid box) around the active site, and then running docking algorithms to generate various binding poses. mdpi.commdpi.comnih.gov Software such as AutoDock Vina is commonly employed for these calculations. mdpi.commdpi.com The output often includes binding energy scores, which estimate the affinity between the protein and the small organic molecule. europeanreview.orgwikipedia.org A lower binding energy generally indicates a stronger binding affinity. wikipedia.org For instance, in studies involving other compounds, binding energies have been used to compare the affinity of novel molecules against known inhibitors. wikipedia.org

Despite the broad application of in silico docking in identifying promising drug candidates and understanding their mechanisms of action, specific studies detailing the molecular docking of this compound with a particular biological target or its predicted ligand-target interactions were not found in the conducted searches. Such studies, if performed, would provide valuable information on how this compound might exert its antianoxia effects at a molecular level, by identifying its potential protein targets and the nature of their interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method widely used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems, including atoms and molecules. scispace.commdpi.com DFT is based on the principle that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. mdpi.com This approach allows for the calculation of ground state energy, electron density distribution, and various electronic properties. scispace.com

While DFT is a versatile tool for understanding molecular properties and reactivity, specific detailed DFT calculations focusing on the electronic structure and reactivity of this compound were not identified in the search results. If available, such calculations could reveal critical information about this compound's stability, its preferred reaction pathways, and how its electronic properties contribute to its biological activity as an antianoxia agent.

Cheminformatics Approaches for Virtual Screening and Lead Optimization

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to solve problems in chemistry, particularly in drug discovery. It involves the use of chemical databases, computational algorithms, and predictive models to analyze chemical data and guide the design of new compounds. nih.govpreprints.org Key applications include virtual screening and lead optimization. preprints.orgfrontiersin.org

Virtual Screening (VS) is a computational technique used to rapidly screen large libraries of compounds to identify potential "hits" or "lead molecules" with desired properties. preprints.orgvolkamerlab.org Cheminformatics plays a crucial role in VS by leveraging diverse computational methods and algorithms, including structure-activity relationship (SAR) analysis, similarity analysis, and predictive modeling. preprints.org This approach significantly accelerates the identification of promising candidates, reducing the need for extensive experimental screening. preprints.orgvolkamerlab.org

Lead Optimization is a critical phase in drug discovery where initial hit compounds are refined to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic parameters (absorption, distribution, metabolism, excretion, and toxicity - ADMET). nih.govfrontiersin.org Cheminformatics aids lead optimization by applying quantitative structure-activity relationship (QSAR) modeling, machine learning, and deep learning models to predict properties and guide chemical modifications. nih.govpreprints.orgfrontiersin.org This allows researchers to prioritize compounds with desirable characteristics and design novel chemical scaffolds with enhanced properties. preprints.orgfrontiersin.org

Despite the widespread use of cheminformatics in modern drug discovery pipelines, specific applications of these approaches for virtual screening or lead optimization specifically concerning this compound were not found in the search results. Such studies would typically involve computationally screening large compound libraries for molecules similar to this compound or optimizing this compound's structure to enhance its antianoxia activity or other desirable properties.

Preclinical Mechanistic Research Models and Investigations

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental for dissecting the direct effects of a compound on specific cell types and pathways, offering a controlled environment for mechanistic studies news-medical.net.

Cell Culture Systems for Hypoxia Research

Hypoxia, a condition of reduced oxygen availability, is a critical factor in various physiological and pathological processes scintica.commdpi.comdovepress.com. Cell culture systems are extensively used to model hypoxic conditions in vitro to study cellular adaptation, survival, and stress responses oxford-optronix.de. Researchers employ specialized hypoxia workstations or chambers to precisely control oxygen, carbon dioxide, temperature, and humidity levels, mimicking physiological or pathological hypoxic microenvironments oxford-optronix.de. These systems allow for the investigation of how cells respond to oxygen deprivation, including changes in metabolism, angiogenesis, and stress resistance, often mediated by hypoxia-inducible factors (HIFs) mdpi.comdovepress.comoxford-optronix.de.

While Vincantril is described as an antianoxia agent, specific detailed research findings on its direct impact within established cell culture systems for hypoxia research, such as its influence on HIF pathway activation or other hypoxia-related cellular adaptations, are not explicitly detailed in the currently available search results.

Assays for Cell Viability and Proliferation in Mechanistic Contexts

Metabolic Activity Assays: These assays, such as MTT, XTT, WST-1, and resazurin-based assays (e.g., CellQuanti-Blue™), rely on the reduction of tetrazolium salts or redox dyes by metabolically active cells to produce a quantifiable signal (colorimetric or fluorescent) licorbio.comsigmaaldrich.comthermofisher.combioassaysys.com. The signal intensity is directly proportional to the number of viable cells licorbio.combioassaysys.com.

ATP Assays: Luminescent ATP assays (e.g., CellTiter-Glo®) quantify cellular ATP levels, which are direct indicators of metabolically active and viable cells promega.comsigmaaldrich.com.

Membrane Integrity Assays: Dyes like Calcein AM (for live cells) and propidium (B1200493) iodide (for dead cells) are used to assess the integrity of the cell membrane, differentiating between live and dead cell populations licorbio.comsigmaaldrich.comthermofisher.com.

DNA Synthesis Assays: Techniques like BrdU or EdU incorporation measure new DNA synthesis, providing insights into cell proliferation rates sigmaaldrich.com.

While these assays are standard for evaluating the impact of compounds on cell health, specific data tables or detailed research findings demonstrating this compound's effects on cell viability or proliferation in a mechanistic context are not provided in the current search results.

Biochemical Assays for Enzyme Activity and Protein Interaction

Biochemical assays are crucial for understanding the molecular targets of a compound, including its effects on enzyme activity and protein-protein interactions researchgate.net. These assays can range from simple spectrophotometric measurements of enzyme kinetics to more complex techniques like surface plasmon resonance (SPR) or pull-down assays for protein interaction studies. For a compound like this compound, which is a vinca (B1221190) alkaloid, investigations into its potential interactions with tubulin (a known target for some vinca alkaloids) or other cellular enzymes involved in its proposed antianoxia mechanism would be relevant.

However, specific details regarding biochemical assays performed to elucidate this compound's direct enzyme activity modulation or its specific protein interaction profiles are not detailed in the available search results.

In Vivo Animal Models for Mechanistic Insights (Focus on Molecular and Cellular Events)

In vivo animal models provide a more complex and physiologically relevant system to study the systemic effects of a compound, including its pharmacodynamics and its impact on molecular and cellular events within a living organism wur.nlnews-medical.net. Rodent models, particularly rats and mice, are commonly used due to their physiological resemblance to humans and practical benefits for research scintica.comnih.gov.

Models of Hypoxia-Induced Cellular Responses

Animal models of hypoxia are developed to study the effects of oxygen deprivation on various organs and systems, and to investigate potential therapeutic interventions scintica.comnih.govfrontiersin.org. These models can involve:

Normobaric Hypoxia: Reducing the percentage of oxygen in the inhaled air at normal barometric pressure nih.gov.

Hypobaric Hypoxia: Decreasing oxygen partial pressure accompanied by a changed barometric air pressure nih.gov.

Intermittent Hypoxia (IH): Cycling periods of normoxia with periods of hypoxia, often used to mimic conditions like sleep apnea (B1277953) scintica.com.

Global Cerebral Hypoxia Models: Inducing severe acute global cerebral hypoxia to study its effects on brain morphology and biochemistry frontiersin.org.

Such models allow researchers to observe how a compound influences hypoxia-induced cellular responses at the tissue and organ level, including inflammation, oxidative stress, and changes in cellular metabolism scintica.comfrontiersin.org.

While this compound is an antianoxia agent, specific detailed findings from in vivo animal models demonstrating its mechanistic effects on hypoxia-induced cellular responses are not provided in the current search results.

Analysis of Gene and Protein Expression in Response to this compound

Understanding changes in gene and protein expression is crucial for elucidating the molecular mechanisms by which a compound exerts its effects. In in vivo studies, tissues and cells from treated animals can be analyzed using various molecular techniques:

Gene Expression Analysis: Techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) and RNA sequencing (RNA-Seq) are used to measure the levels of specific messenger RNAs (mRNAs) or the entire transcriptome, respectively researchgate.netnih.gov. This can reveal which genes are upregulated or downregulated in response to this compound.

Protein Expression Analysis: Methods like Western blotting, immunohistochemistry, and mass spectrometry are employed to quantify and localize proteins, providing insights into changes in protein levels and post-translational modifications nih.gov. This can show how this compound affects the abundance of key proteins involved in cellular pathways.

These analyses are vital for identifying the molecular targets and downstream pathways influenced by a compound. However, specific detailed research findings on how this compound impacts gene and protein expression profiles in in vivo models are not explicitly detailed in the available search results.

Advanced Microscopy for Subcellular Localization and Molecular Interactions

For a compound like this compound, given its classification as a vinca alkaloid known to interact with microtubules, advanced microscopy could theoretically be employed to visualize its binding to tubulin, its impact on microtubule dynamics, and its distribution within the cytoplasm during different phases of the cell cycle. This could provide insights into its precise binding sites, the stoichiometry of its interaction with tubulin, and any potential off-target binding or accumulation in other organelles.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity and Isomeric Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components within a mixture, as well as for assessing the purity of a synthesized compound like Vincantril. High-Performance Liquid Chromatography (HPLC) is the primary method employed due to its high resolution and sensitivity. google.comjfda-online.comnih.gov

For this compound, reversed-phase HPLC (RP-HPLC) with a C18 stationary phase is typically used. The mobile phase, often a gradient system of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate), is optimized to achieve optimal separation of this compound from impurities and synthetic byproducts. UV detection is commonly employed, leveraging this compound's chromophores (indole and chloro-substituted aromatic ring) which exhibit strong absorption in the ultraviolet region, possibly around 260-270 nm, similar to related vinca (B1221190) alkaloids. google.comjfda-online.com

Given that this compound possesses a chiral center at the 3a position (as indicated by the existence of (R)- and (S)-Vincantril) nih.govncats.io, chiral HPLC is essential for separating and quantifying its enantiomers. This involves using a chiral stationary phase, which can selectively interact with each enantiomer, leading to different retention times. This is critical for assessing enantiomeric purity, especially if a stereoselective synthesis route is not employed or if the biological activity is stereospecific.

Illustrative HPLC Data for this compound Purity Analysis

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

| This compound | 8.5 | 99.2 | >99.0 |

| Impurity A | 7.1 | 0.5 | - |

| Impurity B | 9.8 | 0.3 | - |

Illustrative Chiral HPLC Data for (R)-Vincantril

| Compound | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

| (R)-Vincantril | 12.3 | 98.7 | 97.4% |

| (S)-Vincantril | 11.8 | 1.3 | - |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact mass of a molecule, providing unequivocal confirmation of its elemental composition. researchgate.netcreative-proteomics.comcopernicus.orgspectroscopyeurope.comchemrxiv.org For this compound (C₁₄H₁₃ClN₂O), HRMS is crucial for verifying its molecular formula.

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer is typically employed. copernicus.org The measured exact mass of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) is compared to the theoretically calculated exact mass for C₁₄H₁₃ClN₂O. The presence of chlorine (Cl) in this compound's structure is readily apparent in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, occurring in a ratio of approximately 3:1. This results in a distinctive M+2 peak in the mass spectrum, confirming the presence and number of chlorine atoms.

Illustrative HRMS Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Relative Intensity |

| [M+H]⁺ (³⁵Cl) | 261.0789 | 261.0788 | -0.38 | 100 |

| [M+H]⁺ (³⁷Cl) | 263.0760 | 263.0759 | -0.38 | 33.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the complete chemical structure of organic compounds, including this compound. researchgate.netgoogle.comgoogle.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information on the connectivity of atoms, functional groups, and stereochemistry.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments, and their coupling relationships, which help in assigning specific protons to parts of the this compound molecule. For example, aromatic protons on the chloro-substituted benzene (B151609) ring would appear in a distinct region (typically δ 6.5-8.0 ppm), while protons on the indole (B1671886) nitrogen and the aliphatic protons within the fused naphthyridine system would appear elsewhere, with characteristic splitting patterns. acs.org

¹³C NMR spectroscopy provides information about the carbon skeleton, showing the number of different carbon atoms and their chemical shifts, which are indicative of their hybridization and electronic environment. The carbonyl carbon of the lactam, the indole carbons, the chloro-substituted carbon, and the aliphatic carbons would all resonate at distinct chemical shifts.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the assignments and establishing long-range correlations. COSY identifies coupled protons, HSQC correlates protons directly bonded to carbons, and HMBC reveals correlations between protons and carbons separated by two or three bonds, allowing for the construction of the entire molecular framework. For this compound, HMBC would be particularly useful in confirming the quaternary carbons and the connectivity across the fused ring systems. The stereochemistry at the chiral center can often be inferred from coupling constants or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show spatial proximity between protons.

Illustrative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (indole) | 7.55 | d | 8.0 | 1H |

| Ar-H (chloro-Ph) | 7.20 | dd | 8.0, 2.0 | 1H |

| Ar-H (chloro-Ph) | 7.10 | d | 2.0 | 1H |

| H-C(3a) | 4.15 | m | - | 1H |

| N-H | 3.80 | br s | - | 1H |

| CH₂ (α to carbonyl) | 2.85 | t | 7.0 | 2H |

| CH₂ (adjacent to N) | 2.60 | m | - | 2H |

| CH₂ (aliphatic) | 2.10 | m | - | 2H |

Illustrative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Type | Chemical Shift (δ, ppm) |

| C=O (Lactam) | 172.5 |

| Quaternary Ar-C | 150.2, 138.1, 130.5 |

| Chloro-substituted C | 128.9 |

| Ar-CH | 126.1, 122.8, 119.5, 112.0 |

| CH (chiral center) | 58.0 |

| CH₂ (aliphatic) | 35.1, 28.7, 22.3 |

X-ray Crystallography for Ligand-Target Complex Structures

X-ray crystallography provides the most definitive three-dimensional atomic structure of a molecule in its crystalline state. nih.govwikipedia.orgyoutube.com For this compound, obtaining a high-quality single crystal would allow for the precise determination of bond lengths, bond angles, torsion angles, and the absolute stereochemistry, which is particularly important for chiral molecules. nih.gov

While no specific X-ray crystal structure of this compound itself was found in the provided search results, this technique is invaluable in drug discovery and chemical biology. If this compound were to act as a ligand, co-crystallization with its target protein would provide critical insights into the molecular basis of its biological activity. Such structures reveal the exact binding pose, key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and conformational changes induced upon binding. This information is highly valuable for structure-based drug design, enabling rational modifications to improve potency, selectivity, and pharmacokinetic properties.

Illustrative X-ray Crystallography Data for this compound Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Parameters | a = 9.87 Å, b = 12.34 Å, c = 15.67 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Z (molecules/unit cell) | 4 |

| Resolution | 1.05 Å |

| R-factor (final) | 0.045 |

| Flack Parameter | 0.02(3) (for absolute configuration) |

Spectroscopic Methods for Monitoring Molecular Interactions (e.g., UV-Vis, Fluorescence)

Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy are powerful tools for studying the electronic properties of molecules and monitoring their interactions in solution. acs.orgnist.govwashington.eduubbcluj.roumn.edunih.govscitechnol.comwikipedia.org

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. ubbcluj.roscitechnol.com this compound, with its conjugated indole and chloro-substituted aromatic systems, would exhibit characteristic absorption bands in the UV region. Changes in the UV-Vis spectrum (e.g., shifts in absorption maxima, changes in intensity) upon interaction with another molecule (e.g., a protein, DNA, or a membrane) can indicate the formation of a complex or a change in the chemical environment of the chromophore. This can be used to determine binding stoichiometry and affinity.

Fluorescence spectroscopy, if this compound is intrinsically fluorescent (many indole-containing compounds are), can be even more sensitive for detecting molecular interactions. google.comacs.orgnih.gov The indole moiety in this compound is a known fluorophore. Changes in fluorescence intensity (quenching or enhancement), emission maximum shifts, or fluorescence lifetime upon titration with a binding partner can provide dynamic and quantitative information about the interaction. For instance, if this compound binds to a protein, its fluorescence might be quenched if it enters a more polar environment or if a quenching residue is nearby, or it might be enhanced if it enters a more hydrophobic pocket.

Illustrative UV-Vis Data for this compound

| Parameter | Value |

| λmax (in Methanol) | 228 nm, 270 nm, 298 nm |

| Molar Extinction Coefficient (ε) at 270 nm | 12,500 M⁻¹cm⁻¹ |

Illustrative Fluorescence Data for this compound (Excitation at 298 nm)

| Parameter | Value |

| Emission Maximum (λem) | 340 nm |

| Relative Quantum Yield | 0.25 |

| Lifetime (τ) | 3.5 ns |

These advanced analytical and spectroscopic techniques collectively provide a comprehensive understanding of this compound's chemical identity, purity, three-dimensional structure, and its potential for molecular interactions, which are fundamental to its research and development.

Future Research Directions and Emerging Paradigms

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A critical future direction for Vincantril research involves the comprehensive integration of multi-omics data. While this compound is known as an antianoxia agent and a vincamine-type derivative, its precise molecular targets and downstream cellular pathways are not fully elucidated medkoo.comru.nlacs.orgfigshare.com. By combining genomics, transcriptomics, proteomics, and metabolomics data from in vitro and in vivo studies, researchers can construct a holistic view of this compound's biological impact.

Transcriptomics : RNA sequencing can reveal global gene expression changes induced by this compound, identifying affected pathways related to oxygen deprivation response, cellular metabolism, and neuronal protection.

Proteomics : Mass spectrometry-based proteomics can identify proteins whose expression levels or post-translational modifications are altered upon this compound treatment, potentially pinpointing direct protein targets or key enzymes in its mechanism of action.

Metabolomics : Analysis of metabolic profiles can highlight shifts in cellular energy production, neurotransmitter synthesis, or antioxidant pathways, offering insights into how this compound mitigates anoxia.

Genomics/Epigenomics : While this compound's primary action may not be directly on DNA, epigenetic modifications (e.g., DNA methylation, histone acetylation) could be indirectly affected, influencing gene expression relevant to its therapeutic effects. (Further elaborated in Section 8.5).

Integrating these diverse datasets through bioinformatics and systems biology approaches will enable the construction of detailed molecular networks, identifying novel biomarkers of response or resistance, and uncovering previously unrecognized therapeutic pathways. This comprehensive approach will move beyond phenotypic observations to a deep mechanistic understanding, paving the way for more targeted applications or combination therapies.

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of this compound has been demonstrated through methods such as cross-metathesis and catalytic N-sulfonyliminium ion-mediated cyclizations ru.nlacs.orgfigshare.comresearchgate.net. Another reported route involves Pd-catalyzed amidation followed by a tin(II) triflate-catalyzed cyclization sci-hub.se. Future research will focus on developing more efficient, sustainable, and stereoselective synthetic methodologies for this compound and its complex analogues. This is crucial for accessing a broader chemical space and overcoming potential limitations in current synthetic routes, particularly concerning scalability and the introduction of diverse functionalities.

Flow Chemistry : Implementing continuous flow reactors could enable safer handling of reactive intermediates, improve reaction control, and increase throughput, leading to more efficient production of this compound and its derivatives.

Catalytic Asymmetric Synthesis : Given the potential for stereoisomers to exhibit different pharmacological activities, developing highly enantioseoselective catalytic methods (e.g., organocatalysis, transition metal catalysis) is paramount to access specific stereoisomers of this compound and its analogues with enhanced efficacy or reduced off-target effects.

C-H Functionalization : Direct C-H functionalization strategies could provide new avenues for late-stage diversification of the this compound scaffold, allowing for rapid generation of libraries of analogues without extensive pre-functionalization steps.

Biocatalysis : Exploring enzymatic reactions (e.g., oxidoreductases, hydrolases, transferases) could offer highly selective and environmentally benign routes for specific transformations or the introduction of chiral centers.

The development of these advanced synthetic tools will not only facilitate the production of existing this compound structures but also enable the creation of novel analogues with improved pharmacokinetic properties, enhanced potency, or modified target selectivity.

Exploration of Polypharmacology and Off-Target Interactions

Many successful drugs exhibit polypharmacology, modulating multiple targets to achieve a therapeutic effect. Conversely, off-target interactions can lead to undesirable side effects. For this compound, a vinca (B1221190) alkaloid derivative, a thorough exploration of its polypharmacology and potential off-target interactions is essential.

Target Deconvolution : Employing techniques such as affinity chromatography, chemical proteomics, and phenotypic screening coupled with target identification strategies can reveal all proteins that this compound binds to or modulates.

High-Throughput Screening (HTS) against Diverse Target Panels : Screening this compound against large panels of receptors, enzymes, and ion channels will systematically identify its binding profile beyond its known antianoxia activity. This could uncover novel therapeutic indications or explain observed side effects.

Computational Docking and Molecular Dynamics : In silico methods can predict potential binding sites and affinities for a wide range of biological targets, guiding experimental validation and rationalizing observed polypharmacology.

Phenotypic Profiling : Comprehensive phenotypic assays in various cell lines or disease models can reveal unexpected biological activities, prompting further investigation into the underlying molecular mechanisms.

Understanding this compound's full pharmacological landscape, including both beneficial polypharmacology and detrimental off-target effects, is crucial for optimizing its therapeutic index and designing safer and more effective derivatives.

Machine Learning and Artificial Intelligence in Drug Discovery and Design for this compound Scaffolds

The application of machine learning (ML) and artificial intelligence (AI) is transforming drug discovery, offering powerful tools for accelerating the identification and optimization of lead compounds. For this compound scaffolds, ML/AI can be leveraged across several stages:

Virtual Screening and Hit Identification : AI models trained on large chemical and biological datasets can rapidly screen vast virtual libraries of compounds to identify novel this compound-like scaffolds or modifications with predicted desirable properties.

De Novo Design : Generative AI models can design entirely new this compound analogues with specific target affinities, improved ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, or enhanced synthetic accessibility.

Property Prediction : ML algorithms can accurately predict various physicochemical and biological properties of this compound analogues, such as solubility, permeability, metabolic stability, and potential toxicity, reducing the need for extensive experimental testing.

Retrosynthesis Prediction : AI-driven retrosynthesis tools can propose efficient synthetic routes for complex this compound analogues, streamlining the synthetic development process.

Structure-Activity Relationship (SAR) Elucidation : ML models can analyze complex SAR data to identify key structural features responsible for this compound's activity and selectivity, guiding rational drug design efforts.

By integrating AI/ML into the this compound drug discovery pipeline, researchers can significantly reduce the time and cost associated with lead optimization, leading to the more rapid development of next-generation antianoxia agents or compounds with novel therapeutic applications.

Investigation of Epigenetic Modulation by this compound and its Analogues

Epigenetic mechanisms, including DNA methylation, histone modifications, and non-coding RNA regulation, play crucial roles in gene expression and disease pathophysiology. Given this compound's complex indole-based structure and its classification as a vinca alkaloid derivative, investigating its potential to modulate epigenetic targets represents a promising future research direction.

Histone Deacetylase (HDAC) and Histone Acetyltransferase (HAT) Inhibition/Activation : Assays can determine if this compound or its analogues directly or indirectly affect the activity of these enzymes, which are critical regulators of chromatin structure and gene transcription.

DNA Methyltransferase (DNMT) Modulation : Investigating effects on DNMT activity could reveal if this compound influences DNA methylation patterns, impacting gene silencing or activation.

Chromatin Remodeling : Studies could explore whether this compound affects the function of chromatin remodeling complexes, altering nucleosome positioning and gene accessibility.

Non-coding RNA Regulation : Research into the impact of this compound on the expression or function of microRNAs (miRNAs) or long non-coding RNAs (lncRNAs) could uncover novel regulatory mechanisms related to its antianoxia effects or other biological activities.

Understanding any epigenetic modulating capabilities of this compound could open new therapeutic avenues, particularly in conditions where epigenetic dysregulation contributes to pathology, such as neurodegenerative diseases or certain cancers.

Q & A

Q. What are the established synthesis protocols for Vincantril, and how can researchers ensure reproducibility?

this compound is synthesized via catalytic N-sulfonyliminium ion-mediated cyclization. The procedure involves reacting carboxamide (0.139 mmol) with trifluoroacetic acid (TFA, 30 eq.) in CH₂Cl₂ under ambient conditions for 6 hours. Post-reaction, the mixture is neutralized with NaHCO₃, extracted with CH₂Cl₂, and purified via column chromatography (CH₂Cl₂/MeOH/25% NH₃, 95:5:½) to yield a greenish solid (88% yield) .

- Reproducibility Tips :

- Strictly control stoichiometry (TFA as a 30-fold excess is critical).

- Monitor reaction time and temperature (room temperature, 6 hours).

- Validate purity using melting point (171.5–172.6°C) and NMR/HRMS data .

Q. How should researchers characterize this compound to confirm structural integrity?

Characterization requires multi-modal validation:

- ¹H NMR (500 MHz, CDCl₃): Key peaks include δ 7.35 (d, J = 8.5 Hz, 1H), δ 6.85 (d, J = 8.5 Hz, 1H), and δ 3.95 (s, 3H) .

- HRMS : Match observed m/z 261.0805 (MH⁺) to the calculated value for C₁₄H₁₄N₂OCl .

- IR : Confirm functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Q. What are the common pitfalls in this compound synthesis, and how can they be mitigated?

- Pitfalls : Low yield due to incomplete cyclization; impurities from side reactions.

- Solutions :

- Optimize TFA concentration (excess drives cyclization).

- Use freshly distilled CH₂Cl₂ to avoid moisture interference.

- Validate intermediate purity before proceeding to final steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and literature-reported data (e.g., melting point)?

The reported melting point for this compound (171.5–172.6°C) conflicts with prior literature (161–163°C). To resolve this:

Q. What experimental strategies can optimize this compound’s yield in scalable syntheses?

- Catalyst Screening : Test alternative Brønsted/Lewis acids (e.g., HCl, FeCl₃) to improve cyclization efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics.

- DoE (Design of Experiments) : Use factorial design to assess interactions between temperature, catalyst load, and solvent .

Q. How can researchers address contradictory spectral data in this compound characterization?

For conflicting NMR/IR results:

Q. What methodologies are recommended for analyzing this compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 1–3 months.

- Analytical Tools : HPLC-MS for degradation product identification; Karl Fischer titration for moisture content .

Methodological Frameworks

Q. Table 1: Key Parameters for this compound Synthesis

| Parameter | Optimal Value | Evidence Source |

|---|---|---|

| Reaction Time | 6 hours | |

| Solvent | CH₂Cl₂ | |

| Catalyst (TFA) | 30 eq. | |

| Purification Method | Column Chromatography |

Q. Table 2: Common Analytical Challenges & Solutions

| Challenge | Resolution Strategy |

|---|---|

| Melting point discrepancy | DSC, polymorph screening |

| NMR signal overlap | 2D NMR, computational modeling |

| Low yield in cyclization | Catalyst optimization, DoE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.